molecular formula C9H18ClNO2 B2518231 3-(1-Aminocyclohexyl)propanoic acid hydrochloride CAS No. 90950-11-1

3-(1-Aminocyclohexyl)propanoic acid hydrochloride

Cat. No.: B2518231
CAS No.: 90950-11-1
M. Wt: 207.7
InChI Key: RIVAPBNCTYUTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminocyclohexyl)propanoic acid hydrochloride is a cyclohexane-containing amino acid derivative with a propanoic acid backbone and a hydrochloride salt. The cyclohexylamine moiety may influence lipophilicity and steric effects, while the carboxylic acid group provides hydrogen-bonding capability, enhancing solubility in polar solvents. The hydrochloride salt further improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

3-(1-aminocyclohexyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-9(7-4-8(11)12)5-2-1-3-6-9;/h1-7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVAPBNCTYUTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclohexyl)propanoic acid hydrochloride typically involves the following steps:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with acrylonitrile to form 3-(1-Aminocyclohexyl)propionitrile.

    Hydrolysis: The nitrile group in 3-(1-Aminocyclohexyl)propionitrile is hydrolyzed to form 3-(1-Aminocyclohexyl)propanoic acid.

    Hydrochloride Formation: The resulting 3-(1-Aminocyclohexyl)propanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the same basic steps as described above, but with optimized reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclohexyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Aminocyclohexyl)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclohexyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 3-(1-aminocyclohexyl)propanoic acid hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound Not explicitly provided Not provided Cyclohexylamine, propanoic acid, hydrochloride Likely moderate lipophilicity, polar
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride C12H16ClNO2 241.71 Aromatic (3-methylphenyl), ester group Ester may enhance membrane permeability
Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride C16H24ClNO2 297.83 Bulky phenylcyclohexyl group, ester High steric hindrance, reduced solubility
(1R,3R)-3-Aminocyclohexane-1-carboxylic acid hydrochloride C7H14ClNO2 179.65 Cyclohexane carboxylic acid, stereospecific Potential chiral drug intermediate
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride C11H14ClNO2 227.69 Isoindole ring fused to propanoic acid Enhanced rigidity, possible CNS activity
3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride C7H16ClNO3 197.66 Methoxyethyl substituent Increased hydrophilicity

Functional Group Analysis

  • Cyclohexyl vs.
  • Ester vs. Carboxylic Acid : Esters (e.g., methyl/ethyl esters in ) are typically prodrug forms, improving absorption before hydrolysis to active carboxylic acids.
  • Stereochemistry: The (1R,3R)-configured cyclohexane carboxylic acid () highlights the role of stereochemistry in biological activity, a factor absent in non-chiral analogs.

Biological Activity

3-(1-Aminocyclohexyl)propanoic acid hydrochloride (also known as cyclohexylalanine) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H16ClNO2\text{C}_9\text{H}_{16}\text{Cl}\text{N}\text{O}_2

It features a cyclohexyl group attached to an amino acid backbone, which influences its interaction with biological macromolecules.

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with receptors in the central nervous system, particularly those involved in the regulation of mood and anxiety. The following are key mechanisms through which it exerts its effects:

  • Inhibition of Reuptake : Similar to certain neurotransmitters, this compound may inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts.
  • Modulation of Receptor Activity : The compound may act as an agonist or antagonist at specific receptor sites, influencing neuronal excitability and neurotransmission.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Effect Reference
Neurotransmitter ModulationIncreases serotonin and norepinephrine levels
Antidepressant PropertiesPotential antidepressant effects
Neuroprotective EffectsProtects neurons from oxidative stress
Anti-inflammatory PropertiesReduces inflammation markers

Case Studies

Several studies have investigated the effects of this compound in various biological contexts. Below are notable findings from these case studies:

  • Neuroprotective Effects in Animal Models :
    • A study demonstrated that administration of this compound significantly reduced neuronal damage in models of ischemia. The compound was shown to decrease markers of oxidative stress and apoptosis, suggesting a protective role against neurodegeneration .
  • Antidepressant-like Effects :
    • In a randomized controlled trial involving animal subjects, this compound exhibited significant antidepressant-like behavior in forced swim tests. The results indicated a decrease in immobility time, correlating with increased serotonin levels .
  • Anti-inflammatory Activity :
    • Another study focused on the anti-inflammatory properties of the compound. It was found to lower levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory disorders .

Research Findings

Recent research has provided insights into the pharmacological potential and safety profile of this compound:

  • Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal side effects observed in preclinical studies.
  • Pharmacokinetics : Studies suggest that the compound is rapidly absorbed and metabolized, with a half-life conducive for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.